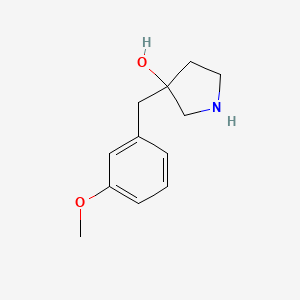
3-(3-Methoxybenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxybenzyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity . The compound has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)pyrrolidin-3-ol can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzylamine with 1,2,4-butanetriol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-(3-Methoxybenzyl)pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzylpyrrolidin-3-ol
- 2-Methoxybenzyl)pyrrolidin-3-ol
- 4-Methoxybenzyl)pyrrolidin-3-ol
- (2-Methylbenzyl)pyrrolidin-3-ol
- (3-Methylbenzyl)pyrrolidin-3-ol
- (4-Methylbenzyl)pyrrolidin-3-ol
Uniqueness
3-(3-Methoxybenzyl)pyrrolidin-3-ol is unique due to its specific substitution pattern on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(7-11)8-12(14)5-6-13-9-12/h2-4,7,13-14H,5-6,8-9H2,1H3 |
InChI Key |
GFMTXSKQVKKQRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















